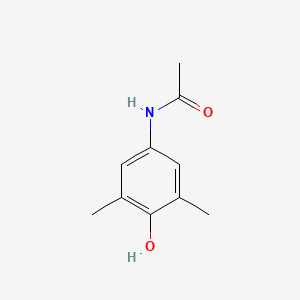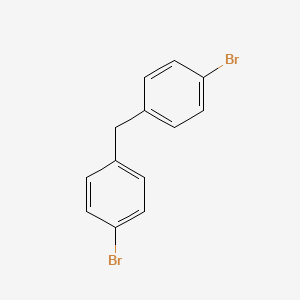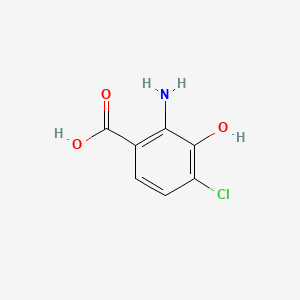
Diketocoriolin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diketocoriolin B is an active derivative of coriolin B, a sesquiterpene compound produced by the fungus Coriolus consors. This compound has garnered attention due to its antibacterial and antitumor activities . Unlike its precursor, coriolin B, which shows no antimicrobial activity, this compound exhibits significant biological activities, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diketocoriolin B is synthesized by the oxidation of coriolin B. The process involves the use of chromic anhydride in acetic acid as the oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of this compound, which crystallizes as white crystals with a melting point of 147-148°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Coriolus consors to produce coriolin B, followed by its chemical oxidation to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diketocoriolin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of coriolin B to this compound is a key reaction that enhances its biological activity .
Common Reagents and Conditions
Major Products Formed
The primary product formed from the oxidation of coriolin B is this compound, which exhibits enhanced antibacterial and antitumor activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Diketocoriolin B exerts its effects primarily through the inhibition of Na-K-ATPase, a membrane-associated enzyme. This inhibition disrupts the ion balance within cells, leading to the cessation of cell growth . Additionally, this compound enhances antibody formation, suggesting its potential role in modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coriolin B: The precursor to diketocoriolin B, which lacks significant biological activity.
5-Ketocoriolin B: Another derivative of coriolin B that exhibits similar antibacterial and antitumor activities.
Coriolin C: A related compound with antitumor and antibacterial activities.
Uniqueness
This compound stands out due to its enhanced biological activities compared to its precursor, coriolin B. The presence of two epoxy groups and a keto group at C-5 significantly contributes to its antitumor and antibacterial properties .
Eigenschaften
CAS-Nummer |
34864-30-7 |
|---|---|
Molekularformel |
C23H32O6 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(5,5,8-trimethyl-2,10-dioxospiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-6-yl) octanoate |
InChI |
InChI=1S/C23H32O6/c1-5-6-7-8-9-10-14(24)28-18-15-13(11-20(18,2)3)16(25)23-19(29-23)17(26)22(12-27-22)21(15,23)4/h13,15,18-19H,5-12H2,1-4H3 |
InChI-Schlüssel |
WEFMOIXWHANDPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C |
Kanonische SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C |
Synonyme |
diketocoriolin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)












![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide](/img/structure/B1199880.png)
